I-CBP112 is classified as a small molecule inhibitor, specifically designed to interfere with bromodomain-containing proteins. It is available as a crystalline solid and is soluble in dimethyl sulfoxide, ethanol, and dimethylformamide. The molecular formula for I-CBP112 is , with a molecular weight of 505.1 Da .
The synthesis of I-CBP112 generally involves several chemical reactions that focus on constructing its complex molecular structure. While specific synthetic routes are not detailed in the available literature, compounds like I-CBP112 are typically synthesized through multi-step organic synthesis techniques that may include:
The synthesis may also involve the use of protecting groups to selectively modify certain parts of the molecule without affecting others, followed by deprotection steps to yield the final active compound.
The molecular structure of I-CBP112 features multiple functional groups that contribute to its inhibitory activity against CREBBP and p300. The specific arrangement of atoms allows for effective binding to the bromodomains of these proteins.
The binding affinity for I-CBP112 has been quantified with dissociation constants () of approximately 0.5 μM for CREBBP and 0.625 μM for p300, indicating a strong interaction with these targets .
I-CBP112 primarily functions through competitive inhibition, displacing acetylated histones from its target proteins in cell-free assays with an IC50 value of 170 nM. This mechanism highlights its role in modulating histone acetylation dynamics within cells .
In cancer models, I-CBP112 has been shown to reduce colony formation and promote differentiation, suggesting that it not only inhibits target interactions but also influences downstream cellular processes related to growth and differentiation.
The mechanism by which I-CBP112 exerts its effects involves binding to the bromodomains of CREBBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition leads to alterations in chromatin structure and gene expression profiles associated with oncogenesis.
Studies have demonstrated that treatment with I-CBP112 results in decreased transcriptional activity of genes regulated by these bromodomain-containing proteins, contributing to its potential therapeutic effects in cancer treatment .
I-CBP112 appears as a crystalline solid at room temperature. It is soluble in common organic solvents such as dimethyl sulfoxide and ethanol, facilitating its use in biological assays.
The compound's stability under physiological conditions, along with its solubility profile, supports its application in various experimental setups. The precise interactions at the molecular level contribute to its selective inhibition capabilities.
I-CBP112 has significant potential in scientific research, particularly within oncology. Its ability to inhibit key transcriptional co-activators makes it a candidate for:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4